molecular formula C13H25NO2 B14910942 tert-Butyl 4-amino-4-cyclobutylpentanoate

tert-Butyl 4-amino-4-cyclobutylpentanoate

Katalognummer: B14910942
Molekulargewicht: 227.34 g/mol
InChI-Schlüssel: LIBPRAMYFSOOTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-amino-4-cyclobutylpentanoate: is an organic compound that features a tert-butyl group attached to a 4-amino-4-cyclobutylpentanoate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-cyclobutylpentanoate typically involves the reaction of tert-butyl cyclopropanecarboxylate with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often employ advanced catalytic processes and optimized reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-amino-4-cyclobutylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-amino-4-cyclobutylpentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl 4-amino-4-cyclobutylpentanoate is unique due to its specific cyclobutylpentanoate structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications in research and industry .

Eigenschaften

Molekularformel

C13H25NO2

Molekulargewicht

227.34 g/mol

IUPAC-Name

tert-butyl 4-amino-4-cyclobutylpentanoate

InChI

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)8-9-13(4,14)10-6-5-7-10/h10H,5-9,14H2,1-4H3

InChI-Schlüssel

LIBPRAMYFSOOTC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCC(C)(C1CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.